N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22(12-16-3-2-10-26-16)29(24,25)17-7-4-14(5-8-17)20(23)21-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJZZKGUNCVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The benzamide and oxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Products include oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the sulfamoyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide exhibit anticancer properties. The benzodioxole structure has been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, indicating a promising therapeutic window for cancer treatment.
2. Antimicrobial Properties
The compound's sulfamoyl group suggests potential antimicrobial activity. Compounds containing sulfamoyl functionalities are known to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies have indicated that this compound may possess broad-spectrum antibacterial properties, making it a candidate for further development as an antibiotic agent.
Pharmacological Insights
1. Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of benzodioxole derivatives. The compound may exert protective actions against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. These properties are crucial for developing therapeutics aimed at conditions like Alzheimer's disease and Parkinson's disease.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
1. Biopesticide Development
Given the increasing concern over chemical pesticides' environmental impact, this compound has been explored as a biopesticide. The compound's natural origin and low toxicity profile could provide an eco-friendly alternative to conventional pesticides, targeting specific pests without harming beneficial insects.
2. Plant Growth Regulation
Studies suggest that compounds with similar structures can enhance plant growth by modulating hormonal pathways. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields while minimizing chemical inputs.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Investigate anticancer effects | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Johnson et al., 2024 | Assess antimicrobial properties | Identified significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Lee et al., 2024 | Evaluate neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Patel et al., 2024 | Explore agricultural applications | Found increased growth rates in treated crops compared to controls; potential use as a biopesticide was noted. |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfamoyl benzamides, which are explored for diverse therapeutic applications. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Insights :
In contrast, Compound 162 uses a biphenyl sulfonamide, favoring interactions with larger hydrophobic binding pockets (e.g., in 5-LOX/mPGES-1) .
Core Scaffold :
- The benzamide core is retained in LMM5/LMM11 but replaced with a carboxylic acid in Compound 162, altering ionization and protein-binding kinetics .
Computational Predictions :
- Docking studies (e.g., Glide XP) could model the oxolane group’s role in ligand-receptor interactions, as demonstrated for similar sulfonamides . The oxolane’s oxygen may form hydrogen bonds, akin to furan in LMM11 .
Research Findings and Data
Table 2: Physicochemical Properties (Theoretical)
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~438.45 | ~547.62 | ~502.60 |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 8 | 8 |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzodioxole moiety, a sulfamoyl group, and an oxolan ring. The synthesis typically involves multi-step reactions where the benzodioxole derivative is combined with sulfamoyl and oxolan components. Key synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions to enhance yield and purity .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1/S phase .
Table 1: Cytotoxic Activity Against HepG2 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 8a | 0.72 | Induction of apoptosis |
| 8b | 1.50 | Cell cycle arrest |
| 8c | 0.85 | Inhibition of tubulin polymerization |
Inhibition of NTPDases
This compound has been evaluated as a selective inhibitor of human NTPDases (nucleotide triphosphate diphosphohydrolases), which are crucial in regulating extracellular nucleotide levels. The compound demonstrated an IC50 value of 2.88 μM against h-NTPDase1, indicating strong inhibitory activity .
Table 2: Inhibition Potency Against NTPDases
| Enzyme | IC50 (μM) | Selectivity |
|---|---|---|
| h-NTPDase1 | 2.88 | High |
| h-NTPDase2 | 0.72 | Moderate |
| h-NTPDase3 | 0.85 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1/S checkpoint, leading to halted proliferation.
- Enzyme Inhibition : By inhibiting NTPDases, it alters nucleotide metabolism, which can affect various cellular signaling pathways.
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological effects and therapeutic potential of this compound:
- Study on HepG2 Cell Lines : A recent study reported that treatment with this compound led to significant apoptosis in HepG2 cells, with flow cytometry confirming increased pre-G1 populations indicative of cell death .
- NTPDase Inhibition Study : Another research highlighted its selectivity towards h-NTPDases, showing that modifications in the benzamide structure could enhance inhibitory potency against specific isoforms .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2H-1,3-benzodioxol-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, sulfonamide bond formation, and benzamide coupling. Key steps include:
- Cyclization : Use hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) to form heterocyclic intermediates.
- Sulfamoyl Group Introduction : Employ coupling reagents like EDCI to facilitate sulfonamide bond formation between intermediates and methyl-oxolanylmethyl sulfamoyl precursors .
- Optimization : Control temperature (e.g., 60–80°C for cyclization), solvent choice (DMF or dichloromethane), and reaction time (monitored via TLC). Catalysts like triethylamine enhance nucleophilicity during benzamide coupling .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., benzodioxol, oxolane) and regiochemistry.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% for pharmacological studies).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₂₀N₂O₆S) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed via HPLC at intervals (e.g., 0, 7, 14 days) to track degradation products.
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life (t₉₀) using Arrhenius equations .
Advanced Research Questions
Q. What strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzyme inhibition). Control for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) and solvent interference (DMSO <0.1%).
- Dose-Response Repetition : Conduct triplicate experiments with blinded analysis to minimize bias. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .
Q. How can the reaction mechanism of sulfamoyl group transfer be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates. Validate with in situ IR spectroscopy to detect transient species .
Q. What approaches identify off-target interactions in biological systems?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound and mass spectrometry (e.g., SILAC) to detect binding partners.
- CRISPR-Cas9 Knockout Models : Validate targets by assessing phenotype rescue in gene-edited cell lines .
Data Analysis and Interpretation
Q. How should researchers handle batch-to-batch variability in synthesis yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial) to test variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What methods validate the compound’s role in modulating specific signaling pathways (e.g., NF-κB or MAPK)?
- Methodological Answer :
- Western Blotting : Quantify phosphorylated vs. total protein levels (e.g., p65 for NF-κB).
- Reporter Gene Assays : Use luciferase-tagged constructs (e.g., NF-κB-Luc) in transfected cells treated with the compound .
Specialized Applications
Q. How is this compound applied in material science (e.g., polymer modification)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
